Cas no 1354016-35-5 (N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide)

N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is a chiral acetamide derivative featuring a pyrrolidine scaffold with a chloroacetyl substituent. Its stereospecific (R)-configuration ensures precise molecular interactions, making it valuable in asymmetric synthesis and pharmaceutical intermediate applications. The compound’s reactive chloroacetyl group allows for further functionalization, while the isopropyl moiety enhances steric control in synthetic pathways. Its well-defined structure and high purity make it suitable for research in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators. The compound’s stability under controlled conditions ensures reliable performance in complex organic transformations.
N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide structure
1354016-35-5 structure
Product Name:N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide
CAS No:1354016-35-5
MF:C11H19ClN2O2
MW:246.733762025833
CID:2163053
Update Time:2025-05-21

N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide Chemical and Physical Properties

Names and Identifiers

    • N-[(r)-1-(2-chloro-acetyl)-pyrrolidin-3-yl]-n-isopropyl-acetamide
    • (R)-N-(1-(2-Chloroacetyl)pyrrolidin-3-yl)-N-isopropylacetamide
    • AM96579
    • N-[(R)-1-(2-Chloroacetyl)pyrrolidin-3-yl]-N-isopropylacetamide
    • N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide
    • Inchi: 1S/C11H19ClN2O2/c1-8(2)14(9(3)15)10-4-5-13(7-10)11(16)6-12/h8,10H,4-7H2,1-3H3/t10-/m1/s1
    • InChI Key: DPZITPFSPQERCG-SNVBAGLBSA-N
    • SMILES: ClCC(N1CC[C@H](C1)N(C(C)=O)C(C)C)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 281
  • Topological Polar Surface Area: 40.6

N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
084664-500mg
N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide
1354016-35-5
500mg
£755.00 2022-03-01
Chemenu
CM498795-1g
(R)-N-(1-(2-Chloroacetyl)pyrrolidin-3-yl)-N-isopropylacetamide
1354016-35-5 97%
1g
$1499 2023-01-01

Additional information on N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide

Research Briefing on N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide (CAS: 1354016-35-5)

N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide (CAS: 1354016-35-5) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique pyrrolidin-3-yl and chloro-acetyl functional groups, has been explored for its potential applications in drug discovery, particularly as a building block for novel therapeutic agents. Recent studies have focused on its role in modulating biological pathways and its utility in the synthesis of pharmacologically active molecules.

Recent research has highlighted the compound's relevance in the development of kinase inhibitors, which are critical in targeting various diseases, including cancer and inflammatory disorders. The chloro-acetyl moiety of N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide enables its use as an electrophilic warhead in covalent inhibitor design, a strategy increasingly employed in drug discovery to achieve enhanced selectivity and potency. Studies have demonstrated its efficacy in forming stable covalent bonds with target proteins, thereby inhibiting their activity.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide as a key intermediate in the synthesis of covalent Bruton's tyrosine kinase (BTK) inhibitors. The study reported that derivatives of this compound exhibited high selectivity for BTK over other kinases, with promising in vitro and in vivo activity against B-cell malignancies. The findings underscore the compound's potential as a versatile scaffold for the development of next-generation kinase inhibitors.

Another area of interest is the compound's application in proteolysis-targeting chimeras (PROTACs), a groundbreaking technology in targeted protein degradation. A recent preprint on bioRxiv detailed the use of N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide as a linker in PROTAC molecules designed to degrade oncogenic proteins. The study highlighted the compound's stability and compatibility with E3 ligase ligands, enabling the efficient degradation of target proteins in cellular models.

Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of derivatives based on N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide. Researchers are actively investigating strategies to improve solubility, metabolic stability, and bioavailability while retaining the compound's covalent binding capabilities. Computational modeling and structure-activity relationship (SAR) studies are being employed to guide these optimization efforts.

In conclusion, N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide (CAS: 1354016-35-5) represents a promising chemical entity with diverse applications in drug discovery. Its role in covalent inhibitor design and PROTAC technology positions it as a valuable tool for addressing unmet medical needs. Ongoing research is expected to further elucidate its potential and expand its utility in the development of novel therapeutics.

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